(1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine
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Overview
Description
(1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine is a chiral compound with a unique structure that includes a quinuclidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which allows for the efficient synthesis of both (1r,2s,5s)- and (1s,2r,5r)-enantiomers .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinuclidine derivatives with additional functional groups, while reduction reactions can produce amine derivatives.
Scientific Research Applications
(1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biological processes. Detailed studies on its binding affinity and activity at different targets are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
(1s,2r,5s)-Menthol: A chiral secondary alcohol with similar stereochemistry but different functional groups.
(1r,2s,5r)-2-Aminomethyl-5-vinylquinuclidine: The enantiomer of the compound with opposite stereochemistry.
Uniqueness
(1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its quinuclidine core and vinyl group make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
290817-84-4 |
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Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine |
InChI |
InChI=1S/C10H18N2/c1-2-8-7-12-4-3-9(8)5-10(12)6-11/h2,8-10H,1,3-7,11H2/t8-,9-,10-/m0/s1 |
InChI Key |
ZDMOUIRMMCULSB-GUBZILKMSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2CN |
Canonical SMILES |
C=CC1CN2CCC1CC2CN |
Origin of Product |
United States |
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